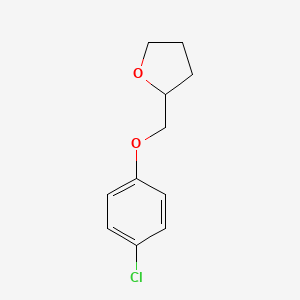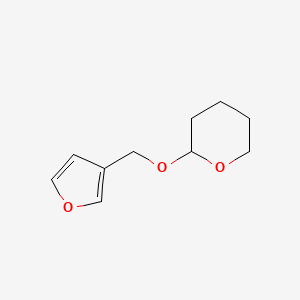
2,2,4,4,6,6-Hexahexadecyl-1,3,5,2,4,6-trioxatrisilinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4,6,6-Hexakis(hexadecyl)-1,3,5,2,4,6-trioxatrisilinane is a complex organosilicon compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trioxatrisilinane core with six hexadecyl groups attached, making it highly hydrophobic and suitable for specialized applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6-Hexakis(hexadecyl)-1,3,5,2,4,6-trioxatrisilinane typically involves the reaction of hexadecylsilane with a trioxatrisilinane precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include toluene or hexane, and the reaction temperature is maintained between 60-80°C to ensure complete substitution of the silicon atoms.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow reactor to maintain consistent reaction conditions and improve yield. The use of catalysts such as platinum or palladium can enhance the reaction rate and selectivity. Post-reaction, the product is purified using techniques like column chromatography or recrystallization to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,4,6,6-Hexakis(hexadecyl)-1,3,5,2,4,6-trioxatrisilinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using hydrides such as lithium aluminum hydride, converting the compound into its corresponding silane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the silicon atoms, where groups like alkoxides or halides can replace the hexadecyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; temperatures around 25-50°C.
Reduction: Lithium aluminum hydride; temperatures around 0-25°C.
Substitution: Alkoxides, halides; solvents like toluene or dichloromethane; temperatures around 50-80°C.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
2,2,4,4,6,6-Hexakis(hexadecyl)-1,3,5,2,4,6-trioxatrisilinane has several applications in scientific research:
Chemistry: Used as a hydrophobic agent in the synthesis of novel materials and coatings.
Biology: Potential use in the development of biocompatible surfaces and drug delivery systems.
Medicine: Investigated for its role in creating hydrophobic barriers in medical devices.
Industry: Utilized in the production of water-repellent coatings and lubricants.
Mécanisme D'action
The mechanism of action of 2,2,4,4,6,6-Hexakis(hexadecyl)-1,3,5,2,4,6-trioxatrisilinane involves its interaction with various molecular targets through hydrophobic interactions. The hexadecyl groups provide a non-polar surface that can interact with hydrophobic regions of proteins or other molecules, potentially altering their function or stability. This compound can also form self-assembled monolayers on surfaces, creating a hydrophobic barrier that can influence surface properties and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4,4,6,6-Hexakis(2,2,3,3,4,4-hexafluorobutoxy)-1,3,5,2,4,6-triazatriphosphorine: Known for its use in mass spectrometry calibration.
2,2,4,4,6,6-Hexakis(2,2,2-trifluoroethoxy)-1,3,5,2λ5,4λ5,6λ5-triazatriphosphinine: Utilized in various chemical analyses.
Uniqueness
2,2,4,4,6,6-Hexakis(hexadecyl)-1,3,5,2,4,6-trioxatrisilinane is unique due to its highly hydrophobic nature and the ability to form stable self-assembled monolayers. This makes it particularly useful in applications requiring water-repellent properties and stable surface modifications.
Propriétés
Numéro CAS |
139231-91-7 |
|---|---|
Formule moléculaire |
C96H198O3Si3 |
Poids moléculaire |
1484.8 g/mol |
Nom IUPAC |
2,2,4,4,6,6-hexahexadecyl-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C96H198O3Si3/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-91-100(92-86-80-74-68-62-56-50-44-38-32-26-20-14-8-2)97-101(93-87-81-75-69-63-57-51-45-39-33-27-21-15-9-3,94-88-82-76-70-64-58-52-46-40-34-28-22-16-10-4)99-102(98-100,95-89-83-77-71-65-59-53-47-41-35-29-23-17-11-5)96-90-84-78-72-66-60-54-48-42-36-30-24-18-12-6/h7-96H2,1-6H3 |
Clé InChI |
ITDLDOXHNDXOII-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC[Si]1(O[Si](O[Si](O1)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


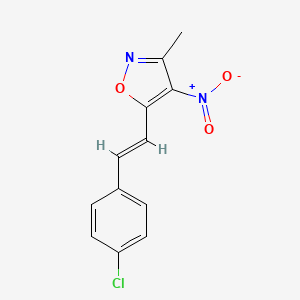
![4-Chloro-2-[4-(diethylsulfamoyl)phenyl]quinoline-6-sulfonyl fluoride](/img/structure/B12902499.png)
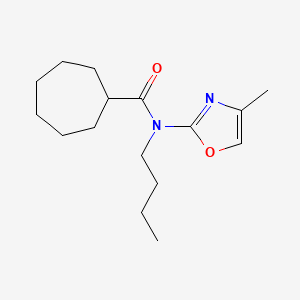


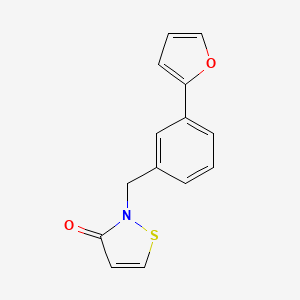
![O-{2-[(Oxan-2-yl)oxy]ethyl}hydroxylamine](/img/structure/B12902537.png)
![1-[4-(4-Bromophenyl)-3-(morpholin-4-yl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12902541.png)
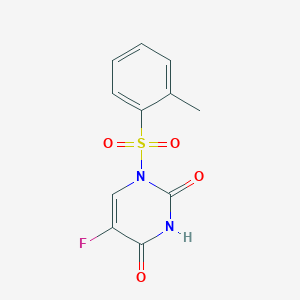
![2-Bromo-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanone](/img/structure/B12902549.png)
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-3-methyl-L-histidine](/img/structure/B12902554.png)
